molecular formula C31H31BrN2O5 B12009955 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 500278-49-9

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009955
CAS No.: 500278-49-9
M. Wt: 591.5 g/mol
InChI Key: DWKYDHCMBARGNA-OHYPFYFLSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-phenyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

The uniqueness of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

500278-49-9

Molecular Formula

C31H31BrN2O5

Molecular Weight

591.5 g/mol

IUPAC Name

(4Z)-5-(3-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H31BrN2O5/c1-21-18-25(39-20-22-6-3-2-4-7-22)10-11-26(21)29(35)27-28(23-8-5-9-24(32)19-23)34(31(37)30(27)36)13-12-33-14-16-38-17-15-33/h2-11,18-19,28,35H,12-17,20H2,1H3/b29-27-

InChI Key

DWKYDHCMBARGNA-OHYPFYFLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Br)O

Origin of Product

United States

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